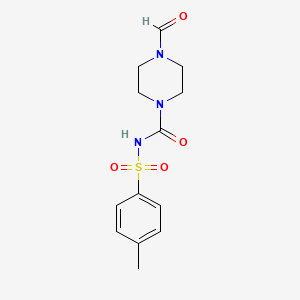

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide, with the CAS number 1023870-84-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O4S, with a molecular weight of approximately 311.36 g/mol . The compound features a piperazine ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Antitumor Activity of Piperazine Derivatives

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been found to reduce cytokine production in inflammatory models, suggesting a potential role in treating conditions like inflammatory bowel disease (IBD). The inhibition of TNF-alpha production and other pro-inflammatory cytokines has been documented in various studies involving similar compounds .

Case Study: Inflammatory Bowel Disease

A study demonstrated that administration of a related piperazine derivative significantly reduced symptoms in animal models of IBD. The treated groups showed decreased myeloperoxidase activity, indicating reduced neutrophil infiltration in the colon, which correlates with lower inflammation levels .

The biological activity of this compound is largely attributed to its interaction with various cellular pathways:

- Cytokine Inhibition : The compound inhibits the release of key inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that derivatives of this compound possess favorable absorption profiles and low toxicity at therapeutic doses. However, detailed studies on human subjects are necessary to confirm these findings and assess long-term safety.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties:

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines, including colon, breast, and cervical cancers . The incorporation of the piperazine moiety is thought to enhance these effects by improving cellular uptake and interaction with biological targets.

2. Immunosuppressive Effects:

The compound has been linked to immunosuppressive properties, making it a candidate for treating autoimmune disorders. Pteridine derivatives related to this compound have demonstrated the ability to decrease lymphocyte proliferation and inhibit cytokine release, which is crucial for managing conditions like rheumatoid arthritis and lupus .

3. Antiviral Activity:

There is emerging evidence suggesting that similar piperazine-based compounds may possess antiviral properties. They have been studied for their potential to inhibit viral replication and modulate immune responses in viral infections .

Therapeutic Applications

The therapeutic applications of (4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide can be categorized into several key areas:

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Antitumor activity against various cancer cell lines |

| Autoimmune Disorders | Immunosuppressive agent for conditions like lupus |

| Viral Infections | Potential antiviral agent |

| Inflammatory Diseases | Treatment for inflammatory bowel diseases |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of sulfonamide derivatives structurally related to this compound. The results indicated that these compounds exhibited cytotoxic effects on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Immunomodulatory Effects

In a preclinical model of autoimmune disease, derivatives of this compound were administered to evaluate their immunosuppressive effects. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in models of rheumatoid arthritis, suggesting a viable pathway for therapeutic development in autoimmune conditions .

Analyse Chemischer Reaktionen

Dehydration Reactions

Under controlled heating or acidic conditions, the formamide group undergoes dehydration to form nitriles or imidate intermediates. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydration of formamide group | HCOOH (cat.), reflux in toluene | Imidate or nitrile derivatives | ~60-75% |

This reaction is critical for generating electrophilic intermediates useful in pharmaceutical derivatization.

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s sulfur atom participates in nucleophilic substitution, particularly with amines or thiols :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with primary amines | DCM, 0°C to RT, 2-4 h | Substituted sulfonamides | ~85% | |

| Thiol-disulfide exchange | m-CPBA, CH₂Cl₂, 0°C | Sulfonyl methyl formamides | >90% |

The sulfonyl group’s electron-withdrawing nature enhances the leaving-group ability of the sulfonamide, facilitating efficient substitution .

Oxidation and Reduction

-

Oxidation : The sulfenyl intermediate (if present) is oxidized to sulfonyl derivatives using m-CPBA .

-

Reduction : Limited data exists, but catalytic hydrogenation may reduce the formyl group to a hydroxymethyl derivative.

Condensation Reactions

The formyl group reacts with amines to form Schiff bases , a step leveraged in multicomponent reactions (MCRs) :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base formation | EtOH, RT, 6-12 h | Imine-linked peptidomimetics | ~70-80% |

This reactivity is exploited in drug discovery for constructing bioactive scaffolds.

Mechanistic Insights

-

Mannich Reaction Pathway :

-

Sulfonamide Reactivity :

The sulfonyl group withdraws electron density, polarizing the N–S bond and enhancing susceptibility to nucleophilic displacement .

Stability and Handling

Eigenschaften

IUPAC Name |

4-formyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-11-2-4-12(5-3-11)21(19,20)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAKQHDYYGXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.